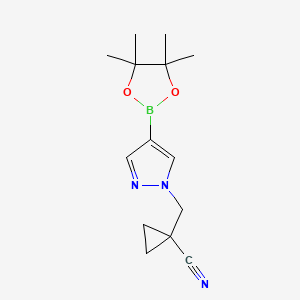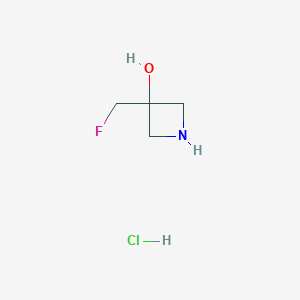![molecular formula C13H20ClNO2 B6246702 methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride CAS No. 2156615-71-1](/img/new.no-structure.jpg)
methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C13H19NO2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Methyl 3-Nitro-3-[4-(propan-2-yl)phenyl]propanoate: This involves the reduction of the nitro group to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl).
Amination of Methyl 3-(4-(propan-2-yl)phenyl)propanoate:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of reagents, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen (H2) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen (H2) in the presence of a palladium (Pd) catalyst.
Substitution: Various nucleophiles such as halides or alkyl groups in the presence of a base.
Major Products Formed:
Oxidation: Methyl 3-nitro-3-[4-(propan-2-yl)phenyl]propanoate.
Reduction: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, the compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its structural features make it a valuable building block for the development of new chemical entities.
Biology: The compound has shown potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. These properties make it a candidate for further research in the development of new therapeutic agents.
Medicine: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the manufacturing process of numerous products.
Mecanismo De Acción
The mechanism by which methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group plays a crucial role in forming bonds with biological molecules, leading to the modulation of various biochemical processes.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Transporters: The compound can interact with transport proteins, affecting the movement of molecules across cell membranes.
Comparación Con Compuestos Similares
Methyl 3-amino-4-(propan-2-yl)benzoate: This compound is structurally similar but differs in the position of the amino group.
N-Methyl-L-alanine: Another amino acid derivative with a similar molecular structure.
3-(Dimethylamino)propionic acid hydrochloride: A compound with a similar functional group arrangement.
Uniqueness: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride stands out due to its specific arrangement of functional groups, which allows for unique reactivity and biological activity compared to its similar compounds.
Propiedades
Número CAS |
2156615-71-1 |
|---|---|
Fórmula molecular |
C13H20ClNO2 |
Peso molecular |
257.8 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




